Biochemical Potency: TTK Inhibitor 3 IC50 vs. Leading Preclinical and Clinical Comparators
TTK inhibitor 3 exhibits an IC50 of 3.0 nM in a biochemical assay for TTK [1]. This potency is comparable to the clinical-stage inhibitor BAY 1217389 (IC50 <10 nM) and the tool compound TC-Mps1-12 (IC50 = 6.4 nM) [2]. It is less potent than the optimized tricyclic inhibitor compound 6 (IC50 = 0.9 nM) but more potent than the early clinical candidate MPI-0479605 (IC50 = 4 nM) [1][3]. This places TTK inhibitor 3 within the potency range of high-value chemical probes and clinical candidates.
| Evidence Dimension | Biochemical inhibition of TTK kinase activity (IC50) |
|---|---|
| Target Compound Data | 3.0 nM |
| Comparator Or Baseline | Compound 6 (0.9 nM), BAY 1217389 (<10 nM), TC-Mps1-12 (6.4 nM), MPI-0479605 (4 nM), NTRC 0066-0 (0.9 nM) |
| Quantified Difference | TTK inhibitor 3 is 3.3x less potent than compound 6/NTRC 0066-0, 2.1x more potent than TC-Mps1-12, and 1.3x more potent than MPI-0479605. |
| Conditions | In vitro biochemical assay using purified full-length TTK protein. |
Why This Matters
This data positions TTK inhibitor 3 as a highly potent research tool with biochemical activity similar to or better than several well-established reference compounds, justifying its selection for primary target engagement studies.
- [1] Elsner J, et al. Structure-Guided Optimization Provides a Series of TTK Protein Inhibitors with Potent Antitumor Activity. J Med Chem. 2021;64(17):12670-12679. doi: 10.1021/acs.jmedchem.1c00635. View Source
- [2] Schulze V, et al. Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase. J Med Chem. 2020;63(15):8025-8042. View Source
- [3] Tardif KD, et al. Characterization of the cellular and antitumor effects of MPI-0479605, a small-molecule inhibitor of the mitotic kinase Mps1. Mol Cancer Ther. 2011;10(12):2267-75. View Source
